molecular formula C12H19Cl2FN2 B1443132 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride CAS No. 1258650-67-7

1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride

Cat. No.: B1443132
CAS No.: 1258650-67-7
M. Wt: 281.19 g/mol
InChI Key: APIUQBPSRGTZBA-UHFFFAOYSA-N
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Description

1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C12H17FN22ClH It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry

Preparation Methods

The synthesis of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride typically involves the reaction of 1-(3-fluorophenyl)ethanone with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation typically include the corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring, depending on the reagents and conditions used. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Scientific Research Applications

1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is often used in studies involving receptor binding and enzyme inhibition, helping to elucidate the mechanisms of various biological processes.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the study.

Comparison with Similar Compounds

1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride can be compared with other piperazine derivatives, such as:

    1-(2-Chlorophenyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different chemical and biological properties.

    1-(4-Methoxyphenyl)piperazine: The presence of a methoxy group on the aromatic ring can significantly alter the compound’s reactivity and interaction with biological targets.

    1-(3-Trifluoromethylphenyl)piperazine: The trifluoromethyl group introduces additional steric and electronic effects, making this compound unique in its behavior compared to this compound.

These comparisons highlight the importance of specific substituents on the piperazine ring and their impact on the compound’s properties and applications.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11;;/h2-4,9-10,14H,5-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIUQBPSRGTZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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